Glycine, N,N'-(2-hydroxy-1,3-propanediyl)bis(N-(carboxymethyl)-, monosodium salt
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Overview
Description
Glycine, N,N’-(2-hydroxy-1,3-propanediyl)bis(N-(carboxymethyl)-, monosodium salt is a complex organic compound with the molecular formula C11H18N2O9Na. It is known for its chelating properties, which make it useful in various industrial and scientific applications. The compound is characterized by its ability to bind metal ions, making it valuable in processes that require metal ion sequestration.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Glycine, N,N’-(2-hydroxy-1,3-propanediyl)bis(N-(carboxymethyl)-, monosodium salt typically involves the reaction of glycine with formaldehyde and sodium cyanide under controlled conditions. The reaction proceeds through a series of steps, including the formation of intermediate compounds, which are then converted into the final product through hydrolysis and neutralization.
Industrial Production Methods
In industrial settings, the production of this compound is often carried out in large-scale reactors where precise control of temperature, pH, and reactant concentrations is maintained. The process involves the continuous addition of reactants and the removal of by-products to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Glycine, N,N’-(2-hydroxy-1,3-propanediyl)bis(N-(carboxymethyl)-, monosodium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: It can be reduced under specific conditions to yield simpler compounds.
Substitution: The compound can participate in substitution reactions where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols.
Scientific Research Applications
Glycine, N,N’-(2-hydroxy-1,3-propanediyl)bis(N-(carboxymethyl)-, monosodium salt has a wide range of applications in scientific research:
Chemistry: Used as a chelating agent in analytical chemistry to bind metal ions in solution.
Biology: Employed in biochemical assays to stabilize enzymes and other proteins by sequestering metal ions that may cause degradation.
Medicine: Investigated for its potential use in drug formulations to enhance the stability and bioavailability of active pharmaceutical ingredients.
Industry: Utilized in water treatment processes to remove heavy metals and other contaminants.
Mechanism of Action
The mechanism by which Glycine, N,N’-(2-hydroxy-1,3-propanediyl)bis(N-(carboxymethyl)-, monosodium salt exerts its effects involves the formation of stable complexes with metal ions. The compound’s multiple functional groups allow it to coordinate with metal ions, effectively sequestering them and preventing their participation in unwanted chemical reactions. This chelation process is crucial in applications where metal ion control is necessary.
Comparison with Similar Compounds
Similar Compounds
Ethylenediaminetetraacetic acid (EDTA): Another widely used chelating agent with similar metal-binding properties.
Nitrilotriacetic acid (NTA): A compound with three carboxymethyl groups that also acts as a chelating agent.
Uniqueness
Glycine, N,N’-(2-hydroxy-1,3-propanediyl)bis(N-(carboxymethyl)-, monosodium salt is unique due to its specific structure, which provides a balance between hydrophilic and hydrophobic properties. This balance enhances its solubility in various solvents and its ability to form stable complexes with a wide range of metal ions, making it more versatile than some other chelating agents.
Properties
CAS No. |
62609-82-9 |
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Molecular Formula |
C11H17N2NaO9 |
Molecular Weight |
344.25 g/mol |
IUPAC Name |
sodium;2-[[3-[bis(carboxymethyl)amino]-2-hydroxypropyl]-(carboxymethyl)amino]acetate |
InChI |
InChI=1S/C11H18N2O9.Na/c14-7(1-12(3-8(15)16)4-9(17)18)2-13(5-10(19)20)6-11(21)22;/h7,14H,1-6H2,(H,15,16)(H,17,18)(H,19,20)(H,21,22);/q;+1/p-1 |
InChI Key |
GFVVCYZDNFTIFS-UHFFFAOYSA-M |
Canonical SMILES |
C(C(CN(CC(=O)O)CC(=O)[O-])O)N(CC(=O)O)CC(=O)O.[Na+] |
Origin of Product |
United States |
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